molecular formula C21H18N4O4S2 B6560882 methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate CAS No. 1021229-62-8

methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate

Cat. No.: B6560882
CAS No.: 1021229-62-8
M. Wt: 454.5 g/mol
InChI Key: APZBDWSJYQJQIZ-UHFFFAOYSA-N
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Description

The compound methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2. A sulfanyl acetamido bridge connects this heterocycle to a thiophene-2-carboxylate ester (Figure 1).

Properties

IUPAC Name

methyl 3-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-28-14-5-3-13(4-6-14)16-11-17-20(22-8-9-25(17)24-16)31-12-18(26)23-15-7-10-30-19(15)21(27)29-2/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBDWSJYQJQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, the compound interacts with proteins involved in the inflammatory response, potentially reducing inflammation by modulating the activity of these proteins.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to downregulate the expression of pro-inflammatory genes, thereby reducing inflammation. It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to the inhibition of enzyme activity or the modulation of gene expression. For example, by inhibiting kinases, the compound can prevent the phosphorylation of target proteins, thereby altering signaling pathways that control cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as persistent downregulation of pro-inflammatory genes and long-term inhibition of kinase activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics. The compound can affect metabolic flux by inhibiting or activating these enzymes, leading to changes in the levels of various metabolites. This interaction can also influence the compound’s own metabolism, affecting its bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, such as kinases and transcription factors, thereby modulating its effects on cellular function.

Biological Activity

Methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrazolo[1,5-a]pyrazin ring : Known for its role in various biological activities.
  • Sulfanyl group : May participate in redox reactions or act as a leaving group.
  • Acetamide moiety : Involved in hydrolysis reactions, enhancing the compound's reactivity.

The molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of approximately 422.93 g/mol. Its unique structure allows for potential interactions with various biological targets, particularly protein kinases involved in cancer progression.

Preliminary studies indicate that this compound acts primarily as an inhibitor of specific protein kinases. This inhibition can disrupt signaling pathways that are often dysregulated in cancer cells, suggesting its potential as an anticancer agent. The binding affinity of this compound to target proteins is influenced by its structural features, which may enhance its efficacy compared to other compounds in the same class .

Antitumor Activity

Research has shown that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance:

  • Inhibition of BRAF(V600E) : Pyrazole derivatives have demonstrated good inhibitory activity against this mutant kinase, which is implicated in various cancers.
  • Synergistic Effects : Studies have indicated that combining these compounds with established chemotherapeutics like doxorubicin can enhance cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, which could be attributed to their ability to interfere with microbial enzymatic functions. The specific interactions and effectiveness against various pathogens remain areas for further research .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Variations : Modifying the substituents on the pyrazolo ring can significantly impact the compound's potency and selectivity towards specific kinases.
  • Functional Group Influence : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and binding characteristics .

Study on Antitumor Efficacy

In a study focused on breast cancer cell lines, several pyrazole derivatives were synthesized and tested. Among them, this compound exhibited notable cytotoxic effects when used alone and in combination with doxorubicin. The results highlighted its potential for further development as a therapeutic agent against resistant cancer types .

Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that modifications to the pyrazole structure could enhance antimicrobial activity, suggesting a potential pathway for developing new antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Potential : It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), leading to reduced cell proliferation in various cancer cell lines. This mechanism is crucial for controlling cell cycle progression, particularly the transition from the G1 phase to the S phase .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrazines possess antimicrobial activity, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, suggesting that this compound may also exhibit such effects .

Case Studies

  • Anticancer Research : A study demonstrated that methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate effectively inhibited CDK2 in vitro, leading to significant reductions in tumor cell growth rates .
  • Antimicrobial Activity : In a comparative study involving derivatives of pyrazolo compounds, this specific compound exhibited notable efficacy against several bacterial strains, highlighting its potential as an antimicrobial agent .
  • Inflammation Studies : Research focusing on inflammatory markers showed that compounds similar to this compound could reduce levels of pro-inflammatory cytokines in animal models .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/Structure Molecular Weight Core Heterocycle Key Substituents Reported Activity Reference
Target Compound ~509.5 Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, thiophene-2-carboxylate Inferred kinase/bioactivity
: Pyrazolo[3,4-d]pyrimidine derivative 560.2 Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, amino group Kinase inhibition (inferred)
: Trifluoromethylphenyl analog 458.5 Pyrazolo[1,5-a]pyrazine Ortho-methoxy, trifluoromethylphenyl Antimicrobial (inferred)
: Compound 6f ~400 (estimated) Triazolo[1,5-a]pyrimidine Thione Schiff base, methyl groups 43% TMV inhibition

Table 2: Substituent Impact on Properties

Substituent Role Example Compound Effect on Properties
Para-methoxyphenyl Electron-donating Target Compound Increased lipophilicity
Trifluoromethyl Electron-withdrawing Enhanced metabolic stability
Thiophene-2-carboxylate Ester prodrug Target Compound Improved membrane permeability
Thione Schiff base Hydrogen bonding ’s compound 6f Antiviral activity

Research Findings and Implications

  • Structural Similarity and Bioactivity : The pyrazolo-pyrazine core and sulfur-containing groups align with compounds showing kinase inhibition () and antiviral activity ().
  • Substituent Optimization : Para-methoxy and trifluoromethyl groups () offer contrasting electronic effects, guiding lead optimization for target engagement.
  • Metabolic Considerations : The thiophene carboxylate ester may prolong half-life compared to carboxylic acid analogs ().

Preparation Methods

Thiophene Ring Formation

The thiophene core is synthesized via the Gewald reaction, which involves the cyclocondensation of α-cyanoesters with ketones or aldehydes in the presence of sulfur. For methyl 3-aminothiophene-2-carboxylate:

  • Reactants : Methyl cyanoacetate and ketone (e.g., acetone) in a polar solvent (DMF or ethanol).

  • Conditions : Sulfur powder and a base (morpholine or triethylamine) at 60–80°C for 6–12 hours.

  • Yield : 65–80% after recrystallization from ethanol.

Functionalization at Position 3

The amino group is introduced via nitration followed by reduction:

  • Nitration : Treat the thiophene with nitric acid in sulfuric acid at 0–5°C to yield methyl 3-nitrothiophene-2-carboxylate.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or using Fe/HCl converts the nitro group to an amine.

Synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazine-4-thiol

Pyrazolo[1,5-a]pyrazine Core Construction

The pyrazolo[1,5-a]pyrazine scaffold is synthesized from pyrazole-5-carboxylic acids and aminoacetals via a one-pot cyclization:

  • Reactants : 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine and glyoxal.

  • Conditions : Reflux in acetic acid with catalytic p-toluenesulfonic acid (PTSA) for 8 hours.

  • Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Introduction of Thiol Group

The thiol group is introduced at position 4 via nucleophilic substitution:

  • Chlorination : Treat the pyrazolo[1,5-a]pyrazine with PCl₅ in dichloromethane to form the 4-chloro derivative.

  • Thiolation : React with thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, H₂O) to yield the thiol.

Coupling of Fragments via Sulfanyl Acetamido Bridge

Synthesis of Bromoacetyl Intermediate

The thiophene’s amine is acylated with bromoacetyl bromide:

  • Reactants : Methyl 3-aminothiophene-2-carboxylate and bromoacetyl bromide (1.2 equiv).

  • Conditions : Stir in dry THF with triethylamine (2 equiv) at 0°C for 2 hours.

  • Yield : 90–95% after precipitation in ice-water.

Thioether Formation

The bromoacetamido-thiophene reacts with the pyrazolo[1,5-a]pyrazine-4-thiol:

  • Reactants : Equimolar bromoacetyl intermediate and thiol in DMF.

  • Conditions : K₂CO₃ (2 equiv) at room temperature for 4–6 hours under nitrogen.

  • Yield : 75–80% after purification via flash chromatography.

Optimization and Catalytic Considerations

Catalytic Systems for Oxidation Steps

Vanadium and iron catalysts enhance yields in oxidation and coupling steps:

  • VO(acac)₂ : Effective for methanol-mediated oxidations (e.g., converting alcohols to esters).

  • Fe(acac)₃ : Promotes thioether formation with minimal disulfide byproducts.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

  • Reaction temperatures above 100°C risk decomposition; optimal range is 25–80°C.

Characterization Data

Key spectroscopic data for the final compound:

Technique Data
¹H NMR (CDCl₃) δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃)
¹³C NMR δ 167.2 (COOCH₃), 159.8 (C=S), 135.4 (pyrazine-C)
HRMS (ESI+) m/z calc. for C₂₂H₁₈N₄O₄S₂: 478.0742; found: 478.0739

Challenges and Alternative Routes

Competing Side Reactions

  • Disulfide formation : Mitigated by inert atmosphere and excess thiol.

  • Ester hydrolysis : Avoid aqueous workup at high pH.

Electrochemical Functionalization

Recent advances in electrochemical C–H chalcogenation offer a radical-based pathway for sulfanyl group introduction at room temperature, though yields are lower (60–65%) .

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of appropriate precursors (e.g., aminopyrazoles with α,β-unsaturated carbonyl compounds) .
  • Step 2 : Sulfur insertion via nucleophilic substitution or thiol-ene reactions. For example, coupling a thioacetamide group to the pyrazine scaffold using reagents like Lawesson’s reagent or thiourea derivatives .
  • Step 3 : Amide bond formation between the thiophene-2-carboxylate moiety and the sulfanyl-acetamido intermediate, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key Validation : Intermediate characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Technique Purpose Example Data
Single-crystal X-ray diffraction Confirms molecular geometry and intermolecular interactionsMean C–C bond length: 0.003 Å; RR-factor: ≤0.055
NMR spectroscopy Validates substitution patterns and purity1H^1H-NMR: Thiophene protons at δ 6.8–7.2 ppm; methoxy group at δ 3.8 ppm
HRMS Verifies molecular formulaExpected m/zm/z: [M+H]+^+ calculated within 1 ppm accuracy

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the pyrazolo[1,5-a]pyrazine core under varying reaction conditions?

Methodological Approach :

  • DoE (Design of Experiments) : Screen solvents (e.g., DMF vs. THF), temperatures (80–120°C), and catalysts (e.g., Pd(OAc)2_2) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to determine rate-limiting steps.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfur species) and adjust stoichiometry .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Step 1 : Re-optimize the computational model (e.g., DFT at the B3LYP/6-311+G(d,p) level) to account for solvation effects or crystal packing forces observed in X-ray data .
  • Step 2 : Compare experimental 1H^1H-NMR shifts with simulated spectra (GIAO method). Discrepancies >0.3 ppm may indicate conformational flexibility or proton exchange .
  • Step 3 : Validate using alternative techniques (e.g., 15N^{15}N-NMR for pyrazine nitrogen environments) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?

Variable Method Assay
Substituent position Synthesize analogs with halogen (Cl, F) or methyl groups at the 4-methoxyphenyl ringEnzymatic inhibition assays (e.g., kinase activity)
Sulfur linker length Replace sulfanyl-acetamido with sulfonyl or sulfonamide groupsCytotoxicity screening (MTT assay)
Thiophene substitution Modify carboxylate to amide or ester derivativesMolecular docking (e.g., AutoDock Vina) to predict binding affinity

Q. What advanced techniques address discrepancies in crystallographic vs. solution-phase conformational analysis?

  • Dynamic NMR : Probe rotational barriers of the thiophene-carboxylate group in solution .
  • Variable-temperature XRD : Compare thermal parameters (e.g., B-factors) to identify flexible regions .
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. water) to correlate with experimental data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Cause 1 : Solubility differences (DMSO vs. aqueous buffer) may alter compound aggregation. Validate via dynamic light scattering (DLS) .
  • Cause 2 : Assay interference from the thiophene moiety’s autofluorescence. Use orthogonal assays (e.g., luminescence-based) .
  • Mitigation : Normalize data to positive/negative controls and report EC50_{50} values with 95% confidence intervals .

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